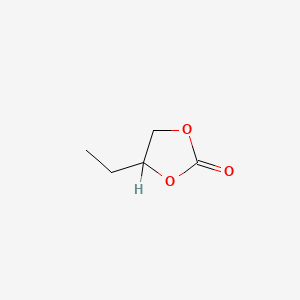

4-Ethyl-1,3-dioxolan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUZKXVROWEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040342 | |

| Record name | 4-Ethyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4437-85-8 | |

| Record name | Butylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyl-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Butylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64G2S50OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethyl-1,3-dioxolan-2-one chemical properties

An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Also known as 1,2-butylene carbonate, this compound is a cyclic organic carbonate recognized for its utility as a polar aprotic solvent and as a versatile intermediate in organic synthesis.[1][2] Its value extends to various industries, including materials science for battery applications and potentially as a building block in the synthesis of more complex molecules for pharmaceuticals.[2][3]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in experimental and industrial settings.

| Property | Value |

| IUPAC Name | This compound[1][2][4][5] |

| Synonyms | 1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC[5][6][7] |

| CAS Number | 4437-85-8[1][5][6][8] |

| Molecular Formula | C₅H₈O₃[1][2][5][9] |

| Molecular Weight | 116.12 g/mol [3][5][8] |

| Appearance | Colorless to almost colorless clear liquid[7] |

| Melting Point | -45 °C[6][9] |

| Boiling Point | 251 °C at 760 mmHg[6], 238.7 °C at 760 mmHg[9] |

| Density | 1.141 g/cm³[6], 1.107 g/cm³[9] |

| Refractive Index (n20/D) | 1.426 - 1.428[6][9] |

| Flash Point | 135 °C[6], 128.4 °C[9] |

| Solubility | Soluble in water.[10] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR: Proton NMR data is available for this compound, typically run in CDCl₃.[9][11]

-

¹³C NMR: Carbon NMR data has been recorded in CDCl₃.[9]

-

IR: Infrared spectroscopy data is available, often as a liquid film.[9]

-

Mass Spectrometry (MS): Mass spectral data confirms a molecular ion mass of 116.[3]

Synthesis and Reactivity

This compound, as a five-membered cyclic carbonate, can be synthesized through several established routes in organic chemistry. These methods typically involve the reaction of a C4 precursor with a carbonyl source. The primary methods include the cycloaddition of carbon dioxide to 1,2-butylene oxide and the carbonylation of 1,2-butanediol.[11] The latter can be achieved via transesterification with agents like dimethyl carbonate.[8]

The reactivity of the cyclic carbonate ring makes it a valuable synthon.[4] The ring can be opened by various nucleophiles, providing access to functionalized 1,2-diol derivatives. This reactivity is foundational to its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][9]

Experimental Protocol: Synthesis via Transesterification of 1,2-Butanediol

This protocol describes a plausible method for the synthesis of this compound based on the transesterification of 1,2-butanediol with dimethyl carbonate (DMC), a common and greener alternative to phosgene-based methods.[8]

Materials:

-

1,2-Butanediol

-

Dimethyl carbonate (DMC)

-

Sodium aluminate (NaAlO₂) or other suitable basic catalyst[6][8]

-

Anhydrous Toluene (or another suitable solvent for azeotropic removal of methanol)

-

Dodecane (for use as an internal standard in GC analysis)

-

Ethyl acetate (for extraction/washing)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for methanol removal)

-

Magnetic stirrer and hot plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add 1,2-butanediol and an excess of dimethyl carbonate. A typical molar ratio might be 1:2.5 (diol:DMC) to drive the equilibrium towards the product.[8]

-

Catalyst Addition: Add the catalyst, such as sodium aluminate, typically at a loading of 5-10 wt% relative to the 1,2-butanediol.[8]

-

Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained around 120-140 °C. The reaction produces methanol as a byproduct, which should be removed to shift the equilibrium. This can be facilitated by distillation or by using a Dean-Stark trap with a co-solvent like toluene.

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of 1,2-butanediol and the formation of this compound.

-

Work-up: Once the reaction reaches completion (typically after several hours), cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with a solvent like ethyl acetate and potentially reused.[8]

-

Purification: The excess dimethyl carbonate and any solvent are removed from the filtrate using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis for Drug Development

While direct applications of this compound in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The 1,3-dioxolane ring is a structural motif found in numerous natural and synthetic compounds with demonstrated biological activity, including anticancer, antifungal, and antiviral properties.[12] The incorporation of this ring can enhance bioactivity, partly due to the hydrogen bond accepting capability of its oxygen atoms, which can improve ligand-target interactions.[12]

Cyclic carbonates like this compound serve as protected forms of 1,2-diols.[4] More importantly, they are reactive electrophiles that can undergo ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups, a critical strategy in the multi-step synthesis of complex chiral molecules often pursued in drug development.[4][9] For instance, reaction with amines can yield hydroxy-carbamates, and hydrolysis can provide access to the corresponding diol.[4]

References

- 1. Page loading... [guidechem.com]

- 2. 1,2-Butylene carbonate - Wikipedia [en.wikipedia.org]

- 3. 1,2-Butylene carbonate | 4437-85-8 | FB35399 | Biosynth [biosynth.com]

- 4. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01220F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 1,2-butylene carbonate, 4437-85-8 [thegoodscentscompany.com]

- 11. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one (CAS: 4437-85-8)

This technical guide provides a comprehensive overview of 4-Ethyl-1,3-dioxolan-2-one (also known as 1,2-butylene carbonate), a cyclic carbonate with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid at room temperature.[1] It is classified as a cyclic carbonate and is soluble in water and a variety of organic solvents, making it a versatile compound for numerous applications.[2] Its low toxicity and biodegradability present it as an environmentally favorable alternative to other solvents.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 4437-85-8 | [3] |

| Molecular Formula | C₅H₈O₃ | |

| Molecular Weight | 116.12 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Butylene carbonate, Butylene carbonate | |

| Appearance | Colorless to almost colorless liquid | [1] |

| Boiling Point | 238.7 °C at 760 mmHg | |

| Melting Point | -45 °C | [3] |

| Density | 1.107 g/cm³ | [3] |

| Flash Point | 128.4 °C | [3] |

| Solubility | Soluble in water | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Peaks / Interpretation | References |

| ¹H NMR | δ (ppm): 4.80-4.68 (m), 4.55 (t), 4.19-4.10 (m), 1.75-1.63 (m), 0.90 (t). | [3] |

| ¹³C NMR | Expected peaks for carbonyl, methine, methylene, and methyl carbons. | [1] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 116. Key fragments would include loss of ethyl and carbonate moieties. | [4][5] |

| Infrared (IR) | Strong C=O stretch characteristic of a carbonate (around 1750-1850 cm⁻¹), C-O stretching bands. | [6] |

Synthesis of this compound

A common and environmentally friendly method for the synthesis of this compound is the cycloaddition of carbon dioxide (CO₂) to 1,2-butylene oxide.

Experimental Protocol: Cycloaddition of CO₂ to 1,2-Butylene Oxide

This protocol is based on a general procedure for the synthesis of cyclic carbonates from epoxides.

Materials:

-

1,2-Butylene oxide (BO)

-

Heterogeneous catalyst (e.g., Ceria-lanthana-zirconia/graphene nanocomposite)

-

Carbon dioxide (CO₂)

-

High-pressure autoclave reactor

Procedure:

-

The high-pressure autoclave reactor is charged with 1,2-butylene oxide and the heterogeneous catalyst. A typical catalyst loading is 10% (w/w) relative to the epoxide.

-

The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 75 bar).

-

The reaction mixture is heated to the target temperature (e.g., 408 K or 135 °C) and stirred.

-

The reaction is allowed to proceed for a set time (e.g., 20 hours) with continuous stirring.

-

After the reaction is complete, the reactor is cooled to room temperature and slowly depressurized.

-

The crude product is collected from the reactor.

Purification:

-

The heterogeneous catalyst is separated from the reaction mixture by centrifugation or filtration.

-

The resulting liquid is then purified by vacuum distillation to yield pure this compound.

Applications

This compound is a versatile compound with several key applications:

-

Electrolyte Solvent: It serves as a crucial component in electrolytes for lithium-ion batteries, contributing to their performance and safety.[2]

-

Solvent: Due to its favorable properties, it is used as a solvent in various chemical reactions and formulations.[2]

-

Plasticizer: It can be employed as a plasticizer in the formulation of polymers.[2]

-

Cosmetic Ingredient: It is listed as a skin-conditioning agent in cosmetic formulations.[7]

-

Monomer for Polymers: Cyclic carbonates are valuable monomers for the synthesis of biodegradable polycarbonates.

Safety Information

This compound requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information | References |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][4] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [1][8] |

Users should always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.

Logical Relationships in Analysis

The analytical workflow for confirming the identity and purity of a synthesized batch of this compound follows a logical progression.

This guide consolidates the available technical information on this compound to support its application in research and development. The provided data and protocols are intended to be a starting point for further investigation and use of this versatile chemical compound.

References

- 1. This compound(4437-85-8) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound(4437-85-8) MS [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

4-Ethyl-1,3-dioxolan-2-one: A Technical Guide for Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Versatile Cyclic Carbonate

Abstract

4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-butylene carbonate, is a cyclic aliphatic carbonate that is garnering increasing attention across various scientific disciplines. Its favorable properties as a polar aprotic solvent, a monomer for biodegradable polymers, and an electrolyte component make it a compound of significant interest, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals. Emphasis is placed on its role as a precursor to biocompatible polymers for drug delivery systems and its function in energy storage for medical devices.

Introduction

This compound (CAS No. 4437-85-8) is an organic compound characterized by a five-membered dioxolane ring with a ketone group and an ethyl substituent. Its structure imparts a high boiling point, high polarity, and excellent solubility for a range of substances.[1] These characteristics have led to its use as a versatile building block in chemical synthesis and as a functional component in advanced materials.[1]

In the context of drug development and life sciences, this compound is primarily valued for two roles:

-

As a monomer: It undergoes ring-opening polymerization to produce poly(butylene carbonate) (PBC), a biodegradable and biocompatible aliphatic polycarbonate. PBC is being explored for various biomedical applications, including the fabrication of scaffolds for tissue engineering and as a matrix for controlled drug delivery systems.[2]

-

As an electrolyte solvent: Its high dielectric constant and low viscosity make it a suitable component in non-aqueous electrolytes for lithium-ion batteries, which are integral to a wide array of portable and implantable medical devices.[3]

This document serves as a technical resource, consolidating key data and methodologies to support further research and development involving this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various experimental and industrial settings. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC | [3][4] |

| CAS Number | 4437-85-8 | [4] |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.115 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.107 g/cm³ | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 238.7 °C at 760 mmHg | [1] |

| Flash Point | 128.4 °C | [1] |

| Refractive Index (n_D) | 1.426 - 1.428 | [1] |

| Solubility | Soluble in organic solvents and water | [1] |

Synthesis of this compound

There are two primary, well-established routes for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.

Route 1: Cycloaddition of Carbon Dioxide to 1,2-Epoxybutane

This method is considered a green chemistry approach as it utilizes carbon dioxide, a renewable and non-toxic C1 feedstock. The reaction involves the catalytic cycloaddition of CO₂ to 1,2-epoxybutane (also known as 1,2-butylene oxide).

References

- 1. Page loading... [guidechem.com]

- 2. Antimicrobial poly (1,4-butylene carbonate): Preparation, characterization, and potential applications as a material for tympanic membrane repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+/-)-4-Ethyl-1,3-dioxolan-2-one | 4437-85-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Properties of 4-Ethyl-1,3-dioxolan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a concise technical summary of the core physicochemical properties of 4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-Butylene carbonate.[1][2][3] The primary focus is to present the molecular formula and molecular weight of this compound in a clear and accessible format for research and development purposes.

Core Molecular Data

The fundamental molecular properties of this compound have been established and are summarized below. These values are critical for a variety of applications, including stoichiometry calculations, analytical characterization, and formulation development.

Data Presentation

The molecular formula and weight are presented in the following table for easy reference.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonym | 1,2-Butylene carbonate | [1][2][3] |

| CAS Number | 4437-85-8 | [2] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1] |

Methodologies and Experimental Protocols

The determination of a compound's molecular formula and weight is a fundamental aspect of chemical characterization.

-

Molecular Formula (C₅H₈O₃): The formula is derived from elemental analysis, a technique that determines the mass percentages of carbon, hydrogen, and oxygen in a pure sample. This empirical data is then used to calculate the simplest whole-number ratio of atoms. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

-

Molecular Weight (116.12 g/mol ): This value is calculated based on the molecular formula and the standard atomic weights of its constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Oxygen: ~16.00 u). The precise molecular weight can be experimentally verified using mass spectrometry, which measures the mass-to-charge ratio of ionized molecules.

Given that these are foundational and standardized chemical properties, detailed, novel experimental protocols are not applicable. The methods for their determination are well-established in the field of analytical chemistry.

Logical Relationships and Visualization

For a simple chemical entity like this compound, there are no complex biological signaling pathways to diagram. However, the logical relationship between the compound's identity and its core properties can be visualized.

Caption: Relationship between chemical identity, formula, and molecular weight.

References

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-1,3-dioxolan-2-one from 1,2-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Ethyl-1,3-dioxolan-2-one, a valuable cyclic carbonate, from 1,2-butanediol. The document details the two primary synthetic routes: transesterification with dimethyl carbonate and direct carboxylation with carbon dioxide. It includes a thorough examination of catalytic systems, detailed experimental protocols, and a comparative analysis of reaction efficiencies to support researchers in selecting the optimal synthetic strategy.

Introduction

This compound, also known as 1,2-butylene carbonate, is a five-membered cyclic carbonate with applications as a polar aprotic solvent, an electrolyte component in lithium-ion batteries, and a versatile intermediate in organic synthesis. Its synthesis from 1,2-butanediol, a readily available chemical, presents an attractive pathway for its production. This guide explores the core methodologies for this transformation, providing the necessary technical details for laboratory and potential scale-up applications.

Synthetic Pathways

The synthesis of this compound from 1,2-butanediol can be effectively achieved through two principal chemical reactions:

-

Transesterification of 1,2-Butanediol with Dimethyl Carbonate (DMC): This method involves the reaction of 1,2-butanediol with dimethyl carbonate in the presence of a catalyst, typically a basic or organometallic species. This route is often favored for its high conversion rates and yields under relatively mild conditions.

-

Direct Carboxylation of 1,2-Butanediol with Carbon Dioxide (CO₂): This approach represents a more atom-economical and greener alternative, utilizing carbon dioxide as a direct C1 source. The primary challenge in this synthesis is the removal of the water byproduct to drive the reaction equilibrium towards the product. This is often addressed by using dehydrating agents or specific catalytic systems.

The choice between these pathways depends on factors such as catalyst availability, reaction conditions, and desired product purity.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of this compound via transesterification and direct carboxylation, offering a clear comparison of their efficiencies.

Table 1: Transesterification of 1,2-Butanediol with Dimethyl Carbonate

| Catalyst | Temperature (°C) | Reaction Time | Conversion of 1,2-Butanediol (%) | Yield of this compound (%) | Selectivity (%) | Notes |

| NaAlO₂ | 120 | Not specified | High | 96.2 | Not specified | Mild reaction conditions.[1][2] |

| Basic Resin (KIP321p) | Not specified | Not specified | > 99.8 | 99.86 | Not specified | Utilizes reactive distillation for high yield. |

| Methyltrioctylphosphonium salts | 90 - 120 | Not specified | Not specified | Not specified | Not specified | Ionic liquid catalyst. |

Table 2: Direct Carboxylation of 1,2-Butanediol with Carbon Dioxide

| Catalyst | Dehydrating Agent | Temperature (°C) | CO₂ Pressure (MPa) | Reaction Time (h) | Conversion of 1,2-Butanediol (%) | Yield of this compound (%) |

| CeO₂ | 2-Cyanopyridine | Low temperatures are effective | Lower pressure is beneficial | Not specified | High | High conversions achievable.[3] |

Experimental Protocols

This section provides detailed methodologies for the two primary synthetic routes.

Protocol 1: Synthesis via Transesterification with Dimethyl Carbonate using Sodium Aluminate (NaAlO₂) Catalyst

This protocol is adapted from a procedure for the carbonylation of butanediol.[1][2]

Materials:

-

1,2-Butanediol (98.0% min.)

-

Dimethyl Carbonate (DMC)

-

Sodium Aluminate (NaAlO₂) catalyst

-

Anhydrous solvent (e.g., toluene, optional)

-

Standard laboratory glassware for reflux and distillation

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-butanediol and dimethyl carbonate. A typical molar ratio of DMC to 1,2-butanediol is in the range of 2:1 to 5:1.

-

Catalyst Addition: Add the NaAlO₂ catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the 1,2-butanediol.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Catalyst Removal: If the catalyst is heterogeneous, it can be removed by filtration.

-

Purification: The crude product is purified by vacuum distillation to remove the excess DMC, methanol byproduct, and any other impurities. The fraction corresponding to this compound is collected.

Protocol 2: Synthesis via Direct Carboxylation with Carbon Dioxide using Cerium Oxide (CeO₂) Catalyst

This protocol is based on the carboxylation/hydration cascade catalyst system.[4]

Materials:

-

1,2-Butanediol (98.0% min.)

-

Cerium Oxide (CeO₂) catalyst

-

2-Cyanopyridine (dehydrating agent)

-

Carbon Dioxide (CO₂) gas

-

High-pressure autoclave reactor with stirring mechanism

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reactor Charging: In a high-pressure autoclave reactor, charge the 1,2-butanediol, CeO₂ catalyst, and 2-cyanopyridine. The molar ratio of 2-cyanopyridine to 1,2-butanediol is typically in excess to effectively remove the water generated.

-

Pressurization: Seal the reactor and purge it with CO₂ gas. Pressurize the reactor to the desired pressure. Studies have shown that lower pressures can be beneficial for this reaction.

-

Reaction: Heat the reactor to the desired temperature (low temperatures have been shown to be effective) with constant stirring. The reaction is typically run for several hours.

-

Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.

-

Catalyst and Dehydrating Agent Byproduct Removal: The solid CeO₂ catalyst can be removed by filtration. The 2-cyanopyridine and its hydrated form (2-picolinamide) can be separated from the product by extraction or distillation.

-

Purification: The resulting crude product is then purified by vacuum distillation to isolate the this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis process.

Caption: General reaction scheme for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 1,2-butanediol is a well-established process with multiple effective routes. The transesterification method using dimethyl carbonate and a suitable catalyst offers high yields and is a robust choice for laboratory synthesis. The direct carboxylation with carbon dioxide, particularly with a CeO₂-based catalytic system, presents a greener and more atom-economical alternative, aligning with the principles of sustainable chemistry. The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important cyclic carbonate.

References

- 1. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01220F [pubs.rsc.org]

- 3. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Comprehensive Technical Guide to the Physical Properties of 1,2-Butylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2-butylene carbonate (also known as 4-ethyl-1,3-dioxolan-2-one). The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and analytical applications. This document summarizes key quantitative data in a structured format, details the experimental methodologies for their determination, and visualizes relevant synthetic pathways.

Core Physical and Chemical Properties

1,2-Butylene carbonate is a cyclic carbonate ester recognized for its utility as a polar aprotic solvent, particularly in applications such as electrolytes for lithium-ion batteries and as a versatile chemical intermediate. Its physical characteristics are crucial for its application and handling. It presents as a clear, colorless liquid with an ether-like or characteristic odor.[1][2]

Quantitative Physical Properties

The following table summarizes the key physical properties of 1,2-butylene carbonate, compiled from various scientific and technical sources. Discrepancies in reported values can be attributed to different experimental conditions and measurement techniques.

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Density | 1.107 g/cm³[3][4], 1.14 g/cm³ at 25°C[1][5], 1.141 g/cm³[6], 1.15 g/cm³[7][8] |

| Boiling Point | 238.7 °C at 760 mmHg[3][9], 240 °C at 1000 hPa[1], 250 °C[6], 74-80 °C at 0.8 Torr[4] |

| Melting Point | -45 °C[1][3][4], -50 °C[6], -53 °C[5] |

| Flash Point | 121 °C (closed cup)[1], 128.4 °C[3][9], 135 °C[4][6] |

| Refractive Index | 1.426 - 1.428[4] |

| Vapor Pressure | 0.024 hPa at 20 °C[1] |

| Solubility | Soluble in cold water[1] |

| Log P (octanol/water) | 0[1], 0.099 (estimated)[9] |

Experimental Protocols for Property Determination

The following sections outline the standard experimental methodologies for determining the key physical properties of liquid compounds like 1,2-butylene carbonate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.[8][10]

Methodology:

-

A sample of 1,2-butylene carbonate (approximately 5-10 mL) is placed in a round-bottom distillation flask.

-

A boiling chip is added to ensure smooth boiling.

-

The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This constant temperature is the boiling point.[11]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or by direct mass and volume measurements.[1][4]

Methodology (using a graduated cylinder and balance):

-

An empty, dry 25 mL graduated cylinder is weighed on an analytical balance.

-

A known volume of 1,2-butylene carbonate (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the 1,2-butylene carbonate is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

For higher accuracy, measurements should be repeated, and the average value should be taken.[12] The temperature of the liquid should also be recorded as density is temperature-dependent.[4]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[7]

Methodology (using an Abbe refractometer):

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of 1,2-butylene carbonate are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The temperature is controlled and recorded as the refractive index is temperature-dependent.

Synthesis of 1,2-Butylene Carbonate: Experimental Workflows

The synthesis of 1,2-butylene carbonate can be achieved through several routes. The following diagrams illustrate the logical flow of three common synthetic methods.

Caption: Synthesis of 1,2-butylene carbonate from 1,2-butanediol and hexachloroacetone.[13]

Caption: A two-step process for the synthesis of epoxybutane via a butylene carbonate intermediate.[14]

Caption: Synthesis of 1,2-butylene carbonate via the cycloaddition of 1,2-butylene oxide and CO2.[15]

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. scribd.com [scribd.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 6. phillysim.org [phillysim.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. vernier.com [vernier.com]

- 9. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01220F [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Insights into 4-Ethyl-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for 4-Ethyl-1,3-dioxolan-2-one. The information presented herein is intended to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for clarity and ease of comparison. Detailed experimental methodologies for synthesis and spectroscopic analysis are also provided.

Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.0-4.6 | m | -OCH₂- and -OCH- |

| ~1.8 | m | -CH₂- (ethyl) |

| ~1.0 | t | -CH₃ (ethyl) |

¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (carbonate) |

| ~77 | -OCH- |

| ~69 | -OCH₂- |

| ~27 | -CH₂- (ethyl) |

| ~8 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1800 | C=O stretch (carbonate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1170 | C-O stretch |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 1,2-butanediol with a suitable carbonate precursor, such as diethyl carbonate or phosgene derivatives, often in the presence of a catalyst.

Materials:

-

1,2-Butanediol

-

Diethyl carbonate

-

Sodium methoxide (catalyst)

-

Anhydrous toluene (solvent)

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle and magnetic stirrer

Procedure:

-

A solution of 1,2-butanediol and a molar excess of diethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of sodium methoxide is added to the reaction mixture.

-

The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, a byproduct of the reaction.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The catalyst is neutralized or removed by filtration.

-

The solvent and excess diethyl carbonate are removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Analysis Protocols

The following is a general protocol for acquiring NMR spectra of small organic molecules like this compound.[2][3][4]

Sample Preparation:

-

Approximately 5-20 mg of the purified this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3]

-

The solution is transferred to a standard 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a standard pulse program is used to acquire the spectrum. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

The following is a general protocol for acquiring an FTIR spectrum of a liquid sample such as this compound.[5][6]

Sample Preparation and Data Acquisition:

-

For analysis using an Attenuated Total Reflectance (ATR) accessory, a small drop of the neat liquid sample is placed directly onto the ATR crystal.[5]

-

Alternatively, for transmission measurements, a thin film of the liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6]

-

A background spectrum of the empty ATR crystal or clean salt plates is collected first.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the synthesis and spectroscopic analysis workflows.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Caption: A diagram outlining the workflows for NMR and IR spectroscopic analysis.

References

- 1. This compound(4437-85-8) 13C NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Ethyl-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-1,3-dioxolan-2-one, a versatile cyclic carbonate. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound, also known as 1,2-butylene carbonate, is a heterocyclic organic compound.[1][2] It is a colorless liquid at room temperature and is classified as a polar aprotic solvent.[1][3] Its chemical structure, featuring a polar carbonate group and a non-polar ethyl group, suggests its potential for miscibility with a wide range of organic solvents. This property is crucial for its application as a solvent, an electrolyte component in batteries, and as a reactive intermediate in organic synthesis.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, based on the principle of "like dissolves like" and the known properties of similar cyclic carbonates such as propylene carbonate (4-methyl-1,3-dioxolan-2-one), which is miscible with most organic solvents, a high degree of solubility or complete miscibility of this compound in common organic solvents can be expected.[4]

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Predicted Solubility | Quantitative Data ( g/100g of solvent at 25°C) |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | Data not available in cited literature |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Data not available in cited literature |

| Toluene | C₇H₈ | Non-polar | Soluble/Miscible | Data not available in cited literature |

| Methanol | CH₃OH | Polar Protic | Miscible | Data not available in cited literature |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible | Data not available in cited literature |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible | Data not available in cited literature |

| Hexane | C₆H₁₄ | Non-polar | Likely Soluble | Data not available in cited literature |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible | Data not available in cited literature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Miscible | Data not available in cited literature |

Note: The miscibility predictions are based on the physicochemical properties of this compound and the known solubility of structurally similar compounds like propylene carbonate.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are standard laboratory methods that can be adapted for this specific compound.

This method involves preparing a saturated solution of the solute in the solvent and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[5][6][7][8]

Apparatus and Materials:

-

This compound (>98% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed glass vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated/cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

-

Solvent Evaporation and Weighing:

-

Evaporate the solvent from the filtered sample. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or vacuum oven. The temperature should be kept well below the boiling point of this compound to prevent its loss.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The weight of the dissolved this compound is the final constant weight of the container minus the initial weight of the empty container.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent.[9][10][11][12][13]

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

All materials listed for the gravimetric method

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

Significance in Research and Drug Development

The solubility of this compound in organic solvents is a critical parameter in its various applications:

-

As a Reaction Medium: In organic synthesis, knowing the solubility of reactants and catalysts in this compound is essential for reaction optimization, influencing reaction rates, and facilitating product purification.

-

In Formulations: In the pharmaceutical industry, it may be used as a co-solvent or a component in drug delivery systems. Understanding its solubility profile is crucial for developing stable and effective formulations.

-

In Electrochemistry: As a component of electrolytes in lithium-ion batteries, its ability to dissolve lithium salts is a key determinant of the electrolyte's ionic conductivity and overall battery performance.[1]

Conclusion

References

- 1. 1,2-Butylene carbonate - Wikipedia [en.wikipedia.org]

- 2. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement and Application of 4-Ethyl-1,3-dioxolan-2-one: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the efficient sourcing of high-purity chemical compounds is a critical yet often complex aspect of the research and development pipeline. This in-depth technical guide provides a comprehensive overview of the procurement landscape for 4-Ethyl-1,3-dioxolan-2-one (CAS No. 4437-85-8), a valuable heterocyclic compound. This guide outlines key suppliers, purchasing considerations, and relevant technical information to facilitate its acquisition and application in a laboratory setting.

Overview of this compound

This compound, also known as 1,2-butylene carbonate, is a cyclic carbonate ester. Its molecular structure, featuring a five-membered ring with two oxygen atoms and an ethyl substituent, imparts it with properties that make it a subject of interest in various chemical applications. While specific roles in drug development are not extensively documented in publicly available literature, the broader class of 1,3-dioxolanes is recognized for its diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] These compounds often serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Sourcing and Procurement of this compound

Identifying reliable suppliers is the first step in procuring this compound for research purposes. A number of chemical suppliers offer this compound in various purities and quantities.

Table 1: Key Suppliers of this compound

| Supplier | Region(s) Served | Purity | Available Quantities | Indicative Pricing |

| Sigma-Aldrich (Merck) | Global | - | Catalog sizes | Varies |

| TCI (Tokyo Chemical Industry) | Global | >98.0% (GC) | 25g, 250g | Varies by region |

| ChemicalBook | Global | 97%, 98%, 99% min | Grams to Kilograms | ~$1500.00 / KG (for 99.0% min) |

| Matrix Fine Chemicals | Global | - | Small and large quantities | Quote upon request |

| BLDpharm | Global | - | Various | Varies |

| Frinton Laboratories | North America | - | Inquiry based | Quote upon request |

| Huntsman Corporation | Global | - | Bulk quantities | Quote upon request |

| Biosynth Carbosynth | Global | - | 500g | ~$130 / 500g |

| American Custom Chemicals Corporation | North America | - | 5g | ~$867.12 / 5g |

Disclaimer: Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information.

Purchasing Process for Research and Development

The procurement of this compound for research purposes typically follows a standard workflow. This process involves identifying a suitable supplier, requesting a quotation for the desired quantity and purity, and providing the necessary documentation for purchase and shipment. For bulk quantities, direct negotiation with the manufacturer or a major distributor is often necessary to secure favorable pricing and lead times.

Technical Information and Experimental Protocols

Representative Synthesis Protocol: Cycloaddition of CO2 to 1,2-Butanediol

This protocol is a representative method for the synthesis of cyclic carbonates from diols and can be adapted for the preparation of this compound.

Materials:

-

1,2-Butanediol

-

Carbon Dioxide (gas or supercritical)

-

Catalyst (e.g., Zinc acetate, an organocatalyst, or a metal-organic framework)

-

Dehydrating agent (e.g., molecular sieves)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile)

Procedure:

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with 1,2-butanediol, the chosen catalyst, and a dehydrating agent.

-

Purging: The reactor is sealed and purged several times with low-pressure carbon dioxide to remove air.

-

Pressurization and Heating: The reactor is then pressurized with carbon dioxide to the desired pressure (e.g., 1-5 MPa) and heated to the reaction temperature (e.g., 100-150 °C).

-

Reaction: The reaction mixture is stirred vigorously for a specified time (e.g., 4-24 hours), during which the progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess carbon dioxide is carefully vented. The reaction mixture is then filtered to remove the catalyst and dehydrating agent.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in a Research Context

While specific signaling pathway involvement is not yet elucidated for this compound, its structural similarity to other biologically active 1,3-dioxolanes suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.[1][2] Researchers may explore its utility in the following areas:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

-

Solvent Studies: Its properties as a polar aprotic solvent could be investigated for specific applications in drug formulation or as a reaction medium.

-

Materials Science: Analogous cyclic carbonates are utilized as electrolytes in lithium-ion batteries, suggesting a potential area of investigation for this compound.

Given the lack of specific biological pathway information, a logical workflow for a researcher investigating this compound would focus on initial screening and characterization.

Safety and Handling

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding for the procurement and initial investigation of this compound. As research into this and related compounds progresses, more specific applications and biological activities are likely to be uncovered, further enhancing its value to the scientific community.

References

An In-Depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,3-dioxolan-2-one is a heterocyclic organic compound that has garnered interest in various chemical and pharmaceutical applications. As a derivative of 1,3-dioxolan-2-one, also known as ethylene carbonate, its ethyl substitution at the 4-position imparts specific physicochemical properties that make it a versatile building block and solvent. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and its emerging role in the field of drug development.

Nomenclature and Identification

This compound is known by several alternative names and identifiers, crucial for its recognition in scientific literature and chemical databases.

| Identifier Type | Value |

| Preferred IUPAC Name | This compound |

| Synonyms | 1,2-Butylene carbonate, Butylene carbonate, (±)-1,2-Butylene Carbonate, 2-Oxo-4-ethyl-1,3-dioxolane, Jeffsol BC |

| CAS Number | 4437-85-8 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| InChI | InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |

| SMILES | CCC1COC(=O)O1 |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in synthesis and formulation. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Melting Point | -45 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.141 g/cm³ | [1] |

| Refractive Index | 1.426-1.428 | [1] |

| Flash Point | 135 °C | [1] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of 1,3-dioxolan-2-ones. The most common and industrially relevant methods for this compound are detailed below.

Cycloaddition of Carbon Dioxide to 1,2-Epoxybutane

This method is considered a green chemical process as it utilizes carbon dioxide as a C1 feedstock. The reaction involves the catalyzed cycloaddition of CO₂ to 1,2-epoxybutane.

Reaction Scheme:

A schematic for the synthesis of this compound.

Detailed Methodology:

-

Catalyst Preparation: A variety of catalysts can be employed, including metal-organic frameworks (MOFs), ionic liquids, or simple Lewis acid/base systems. The choice of catalyst influences reaction conditions and yield.

-

Reaction Setup: A high-pressure reactor is charged with 1,2-epoxybutane and the catalyst.

-

Carbon Dioxide Addition: The reactor is pressurized with carbon dioxide. The pressure and temperature are maintained at optimal levels for the chosen catalyst (typically ranging from atmospheric pressure to several MPa and from room temperature to over 100 °C).

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Reaction of 1,2-Butanediol with Phosgene Derivatives

This traditional method involves the reaction of 1,2-butanediol with a phosgene equivalent, such as triphosgene or diethyl carbonate, in the presence of a base.

Reaction Scheme:

Synthesis of this compound from 1,2-Butanediol.

Detailed Methodology:

-

Reaction Setup: A solution of 1,2-butanediol in an appropriate aprotic solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine or triethylamine, is added to the solution.

-

Addition of Phosgene Derivative: A solution of the phosgene derivative (e.g., triphosgene in toluene) is added dropwise to the cooled reaction mixture (typically 0 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Applications in Drug Development

The 1,3-dioxolane and 1,3-dioxolan-2-one scaffolds are present in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects.[1] While specific blockbuster drugs containing the this compound moiety are not prevalent, its utility lies in its role as a versatile intermediate and a chiral auxiliary in asymmetric synthesis.

As a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a new stereocenter with high diastereoselectivity. Subsequently, the auxiliary can be removed and ideally recycled.

The 4-ethyl group in this compound introduces a chiral center, making both (R)- and (S)-enantiomers potential chiral auxiliaries. Although less common than Evans oxazolidinones or camphor-derived auxiliaries, dioxolanones can be employed in stereoselective reactions such as alkylations and aldol additions.

Logical Workflow for Asymmetric Synthesis:

Use of this compound as a chiral auxiliary.

Intermediate in the Synthesis of Bioactive Molecules

The 1,3-dioxolan-2-one ring is a valuable synthon in organic synthesis. It can serve as a protected form of a 1,2-diol, and the carbonate group can be a leaving group or can be transformed into other functionalities. The ethyl group at the 4-position can influence the steric and electronic properties of the molecule, which can be advantageous in directing the outcome of subsequent reactions.

While direct examples of this compound in the synthesis of marketed drugs are not widely reported, the broader class of 1,3-dioxolanes is integral to many pharmaceuticals. For instance, various nucleoside analogs used as antiviral agents contain a modified dioxolane ring. The principles of incorporating this moiety can be extended to derivatives of this compound for the development of novel therapeutic agents.

Signaling Pathways and Biological Activity of Related Compounds

Currently, there is a lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. However, the biological activities of various substituted 1,3-dioxolanes suggest potential areas for future investigation. For example, certain 1,3-dioxolane derivatives have been shown to exhibit activity against various cancer cell lines, though the precise mechanisms and signaling pathways are often not fully elucidated for each derivative. The exploration of structure-activity relationships (SAR) for a series of compounds containing the this compound scaffold could lead to the identification of novel modulators of key cellular pathways implicated in disease.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. While its direct application in marketed pharmaceuticals is not yet prominent, its potential as a chiral auxiliary and a versatile synthetic intermediate is significant. For researchers and professionals in drug development, this compound offers opportunities for the stereocontrolled synthesis of complex molecules and the exploration of new chemical space in the quest for novel therapeutic agents. Further investigation into its biological activities and its utility in the synthesis of pharmacologically relevant compounds is warranted.

References

Methodological & Application

Ring-opening polymerization of 4-Ethyl-1,3-dioxolan-2-one protocol

Application Notes and Protocols

Topic: Ring-Opening Polymerization of 4-Ethyl-1,3-dioxolan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of cyclic carbonates is a powerful method for synthesizing aliphatic polycarbonates, which are highly valued as biodegradable and biocompatible polymers.[1][2] Their applications are extensive, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and absorbable medical devices. This compound (also known as 1,2-butylene carbonate) is a five-membered cyclic carbonate monomer. Its polymerization yields poly(1,2-butylene carbonate), a polymer with potential for tailored thermal and mechanical properties.

Organocatalysis has emerged as a robust alternative to traditional metal-based catalysis for ROP, avoiding concerns of metal contamination in the final polymer, which is critical for biomedical applications.[3][4] Organocatalysts, such as organic bases, can provide excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (dispersities).[3]

This document provides a detailed protocol for the organocatalyzed ring-opening polymerization of this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst and benzyl alcohol as the initiator.

Principle of the Method

The organocatalyzed ring-opening polymerization of this compound proceeds via a nucleophilic mechanism. The catalyst, DBU, activates the initiator, benzyl alcohol, by deprotonation, increasing its nucleophilicity. The resulting benzyloxy anion attacks the electrophilic carbonyl carbon of the monomer, leading to the opening of the carbonate ring and the formation of a propagating chain with a terminal carbonate and a new alkoxide. This process continues with the sequential addition of monomer units. The use of an alcohol initiator allows for good control over the polymerization, often referred to as a "living" polymerization, where the number of polymer chains is determined by the number of initiator molecules.[1][3]

References

- 1. CN102574997A - Ring-opening polymerization of cyclic carbonates using an organocatalyst system - Google Patents [patents.google.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Organocatalytic Ring-Opening Polymerization of Cyclic Esters and Carbonates - ProQuest [proquest.com]

Application Notes and Protocols: 4-Ethyl-1,3-dioxolan-2-one as an Electrolyte Additive in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-1,3-dioxolan-2-one is a cyclic carbonate that has garnered interest as a potential electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries (LIBs). The incorporation of small quantities of specialized additives into the electrolyte is a key strategy for optimizing battery performance. These additives play a crucial role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A well-formed SEI is essential as it prevents the continuous decomposition of the electrolyte, thereby improving cycling stability and coulombic efficiency.[1][2][3] While extensive research exists for additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC), specific data on this compound is less prevalent.[1][4][5] These notes provide a comprehensive overview of the application of this compound as an electrolyte additive, including detailed experimental protocols for its evaluation and a summary of the performance of analogous compounds to serve as a benchmark.

The primary proposed function of this compound is to participate in the formation of a robust and flexible SEI layer. It is believed that the ethyl group may impart beneficial properties to the resulting polymer film on the electrode surface, potentially enhancing its elasticity and stability, which is particularly important for high-capacity anodes like silicon that experience significant volume changes during cycling.[4][5]

Experimental Protocols

The following protocols are designed for the comprehensive evaluation of this compound as an electrolyte additive in lithium-ion batteries. These are generalized procedures based on standard industry and academic practices for testing new electrolyte components.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an electrolyte containing this compound.

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade ethyl methyl carbonate (EMC)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (additive)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-